2-Bromo-5-nitropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

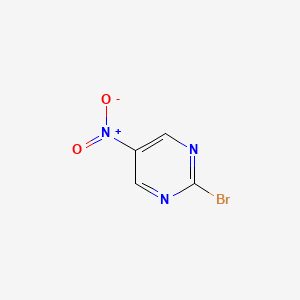

2-Bromo-5-nitropyrimidine is an organic compound with the molecular formula C4H2BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the second position and a nitro group at the fifth position of the pyrimidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyrimidine typically involves the bromination of 5-nitropyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

Reduction Reactions: Formation of 2-bromo-5-aminopyrimidine.

Coupling Reactions: Formation of biaryl pyrimidine derivatives.

科学的研究の応用

2-Bromo-5-nitropyrimidine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting DNA and RNA synthesis.

Biological Studies: Used in the development of inhibitors for enzymes involved in nucleotide metabolism.

Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.

Chemical Biology: Employed in the study of nucleophilic aromatic substitution mechanisms and kinetics.

作用機序

The mechanism of action of 2-Bromo-5-nitropyrimidine in chemical reactions primarily involves nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group, which activates the pyrimidine ring towards nucleophilic attack. The bromine atom serves as a good leaving group, facilitating the substitution process. In biological systems, its derivatives may interact with nucleic acids or enzymes, inhibiting their function by forming covalent bonds or through competitive inhibition.

類似化合物との比較

- 2-Bromo-5-nitropyridine

- 2-Bromo-5-nitroaniline

- 2-Bromo-5-nitrotoluene

- 2-Bromo-5-nitroanisole

Comparison: 2-Bromo-5-nitropyrimidine is unique due to its pyrimidine ring structure, which imparts different electronic properties compared to pyridine or benzene derivatives. The presence of both bromine and nitro groups makes it highly reactive in nucleophilic substitution reactions, offering a versatile platform for the synthesis of various functionalized compounds. Its applications in medicinal chemistry and material science further distinguish it from similar compounds.

生物活性

2-Bromo-5-nitropyrimidine (CAS No. 4487-59-6) is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a pharmacological agent, with applications in various therapeutic areas including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C5H3BrN2O2

- Molecular Weight : 203.00 g/mol

- Boiling Point : Not available

- Solubility : 0.362 mg/ml; classified as soluble

- Log P (octanol-water partition coefficient) : 1.27 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties, particularly against Gram-positive bacteria. A study highlighted its effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/ml .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was observed to induce apoptosis in these cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 20 | Caspase activation |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, notably CYP1A2, which is crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro-substituted pyrimidines, including this compound. The results demonstrated that this compound exhibited superior activity compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of this compound across multiple cancer cell lines. The study concluded that the compound effectively inhibited cell growth and induced apoptosis, establishing it as a promising candidate for further development in cancer therapy .

Toxicological Profile

The safety profile of this compound indicates potential hazards:

- Acute Toxicity : Classified under acute toxicity category 4.

- Irritation : Causes skin and eye irritation.

Precautionary measures include wearing protective equipment during handling to minimize exposure risks .

特性

IUPAC Name |

2-bromo-5-nitropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZZMWXCPNGVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660056 |

Source

|

| Record name | 2-Bromo-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-80-8 |

Source

|

| Record name | 2-Bromo-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。